![molecular formula C9H15N5O3 B159529 (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one CAS No. 136459-42-2](/img/structure/B159529.png)
(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as BH4, which is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules in the body. The purpose of
Wirkmechanismus
BH4 acts as a cofactor for several enzymes by donating electrons to the active site of the enzyme, which is necessary for the catalytic activity of the enzyme. In the case of phenylalanine hydroxylase, BH4 is required for the conversion of phenylalanine to tyrosine, which is a precursor for the biosynthesis of dopamine, norepinephrine, and epinephrine. In the case of nitric oxide synthase, BH4 is required for the biosynthesis of nitric oxide, which plays an important role in vascular function and immune response.
Biochemical and Physiological Effects:
BH4 has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter biosynthesis, vascular function, and immune response. BH4 deficiency has been associated with several neurological disorders, such as phenylketonuria, Parkinson's disease, and schizophrenia. BH4 supplementation has been shown to improve vascular function in patients with cardiovascular disease and reduce inflammation in patients with sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
BH4 has several advantages for lab experiments, including its stability and solubility in water. However, BH4 is also sensitive to oxidation and requires careful storage and handling to maintain its activity. In addition, BH4 is expensive and may not be readily available in some labs.
Zukünftige Richtungen
For research on BH4 include the development of new synthesis methods to improve yield and reduce cost, the identification of new enzymes that require BH4 as a cofactor, and the investigation of the role of BH4 in other physiological processes, such as immune response and cancer biology. Furthermore, the development of BH4 analogs may provide new therapeutic options for the treatment of neurological disorders and cardiovascular disease.
Synthesemethoden
The synthesis of BH4 involves several steps, including the condensation of 2-amino-3-hydroxy-4,5-diphosphonopentanoic acid with 2,3,4,5-tetrahydroxypyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is isolated by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BH4 has been extensively studied for its role as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes are involved in the biosynthesis of neurotransmitters, such as dopamine, norepinephrine, and serotonin, as well as nitric oxide, which plays an important role in vascular function and immune response.
Eigenschaften
CAS-Nummer |
136459-42-2 |
|---|---|
Molekularformel |
C9H15N5O3 |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)/t3-,4-,6-/m0/s1 |
InChI-Schlüssel |
UUJCZDAMSPXYEU-FKZODXBYSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)NC(=NC2=O)N)O)O |
SMILES |
CC(C(C1CNC2=C(N1)N=C(NC2=O)N)O)O |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)NC(=NC2=O)N)O)O |
Synonyme |
2-amino-4-hydroxy-7-(dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



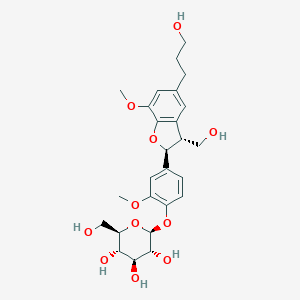
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
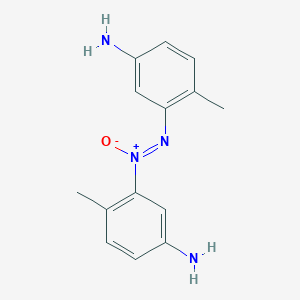

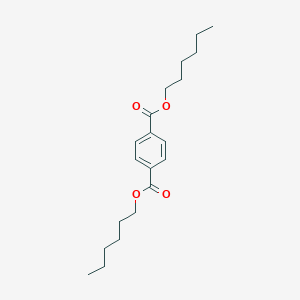
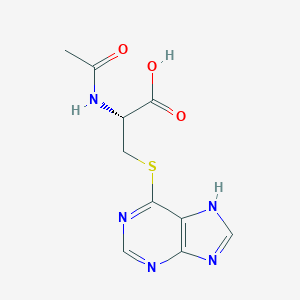

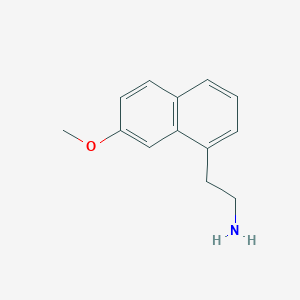
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
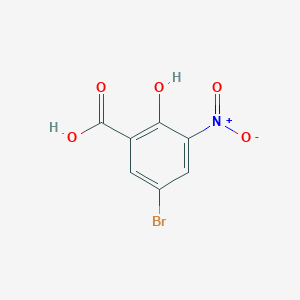

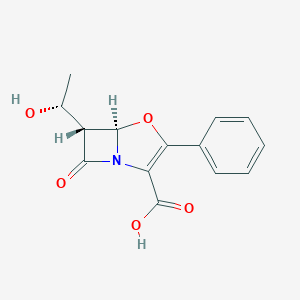
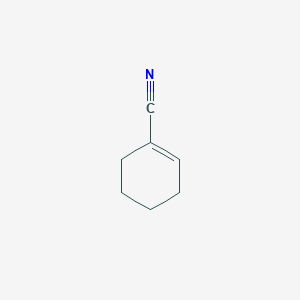
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)